
physicochemical properties of Talbutal for
research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Talbutal

Cat. No.: B1682925 Get Quote

An In-depth Technical Guide on the Physicochemical Properties of Talbutal

For researchers, scientists, and drug development professionals, a comprehensive

understanding of a compound's physicochemical properties is fundamental to its study and

application. This document provides a detailed overview of the core physicochemical

characteristics of Talbutal, a barbiturate with short to intermediate duration of action.[1][2] The

information is presented to facilitate research and development efforts, with a focus on

quantitative data, experimental methodologies, and visual representations of key processes.

Core Physicochemical Data
Talbutal, also known by its IUPAC name 5-butan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione,

is a derivative of barbituric acid.[1] Its fundamental identifiers and properties are summarized

below.

Table 1: General and Structural Information for Talbutal
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Property Value Source

IUPAC Name
5-butan-2-yl-5-prop-2-enyl-
1,3-diazinane-2,4,6-trione

[1]

CAS Number 115-44-6 [1][2][3][4]

Molecular Formula C₁₁H₁₆N₂O₃ [1][3][4][5]

Molecular Weight 224.26 g/mol [1][4][5]

| Canonical SMILES | CCC(C)C1(C(=O)NC(=O)NC1=O)CC=C |[1] |

Table 2: Key Physicochemical Properties of Talbutal

Property Value Conditions Source

Melting Point 108-110 °C [1][4][6]

Boiling Point 365.66 °C (rough estimate) [6]

Water Solubility 1810 mg/L at 25 °C [1]

logP 1.47 [1]

pKa₁ (acidic) 7.79 at 25 °C [1][7]

| pKa₂ (acidic) | 9.48 | |[7] |

Mechanism of Action: GABAA Receptor Modulation
Talbutal, like other barbiturates, exerts its effects primarily on the central nervous system by

modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor.[2][8] It binds to a

distinct site on the GABA-A receptor, which is associated with a chloride ionophore.[1][2] This

binding action potentiates the effect of GABA by increasing the duration of the chloride channel

opening.[1][2] The resulting influx of chloride ions leads to hyperpolarization of the postsynaptic

neuron, causing an inhibitory effect and depressing the activity of excitable tissues.[1]
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Mechanism of Talbutal at the GABAA receptor.

Experimental Protocols
The determination of key physicochemical parameters like pKa, logP, and water solubility

requires precise experimental methodologies. Below are detailed protocols for these essential

experiments.

Determination of pKa (Acid Dissociation Constant)
The pKa value is critical for understanding a molecule's ionization state at different pH levels.

Spectrophotometry is a common and accurate method for its determination.[9]

Methodology: UV-Vis Spectrophotometry

Preparation of Buffers: Prepare a series of buffer solutions with known pH values, typically

spanning a range of at least 2 pH units above and below the expected pKa of Talbutal.

Stock Solution: Prepare a concentrated stock solution of Talbutal in a suitable solvent (e.g.,

ethanol or methanol).

Sample Preparation: Add a small, constant volume of the Talbutal stock solution to each

buffer solution to create a series of samples with identical Talbutal concentrations but

varying pH.
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Spectra Acquisition: Measure the UV-Vis absorption spectrum for each sample, including

spectra of the fully protonated form (in a highly acidic solution, e.g., 0.1 M HCl) and the fully

deprotonated form (in a highly basic solution, e.g., 0.1 M NaOH).

Data Analysis: Plot the absorbance at a specific wavelength (where the protonated and

deprotonated forms have different absorbances) against the pH of the solutions. This will

generate a sigmoidal curve.

pKa Calculation: The pKa is the pH value at the inflection point of the sigmoidal curve, which

corresponds to the point where the concentrations of the protonated and deprotonated

species are equal.[10]
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Workflow for pKa determination via UV-Vis Spectrophotometry.

Determination of logP (Octanol-Water Partition
Coefficient)
LogP is a measure of a compound's lipophilicity and is crucial for predicting its absorption,

distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold
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standard for experimental logP determination.[10][11]

Methodology: Shake-Flask Method

Phase Preparation: Prepare mutually saturated solutions of n-octanol and water (or a

suitable buffer, e.g., phosphate buffer at pH 7.4) by shaking them together for 24 hours and

then allowing the phases to separate.

Sample Preparation: Dissolve a precisely weighed amount of Talbutal in the aqueous phase.

Partitioning: Combine a known volume of the Talbutal-containing aqueous phase with a

known volume of the saturated n-octanol in a separatory funnel.

Equilibration: Shake the funnel vigorously for a set period to allow for the partitioning of

Talbutal between the two phases. Allow the mixture to stand until the phases have

completely separated.

Phase Separation and Analysis: Carefully separate the aqueous and n-octanol layers.

Determine the concentration of Talbutal in each phase using a suitable analytical technique,

such as HPLC-UV.

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the

octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm

of P.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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